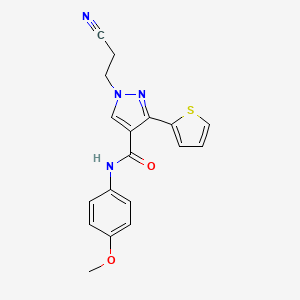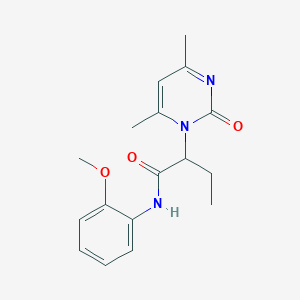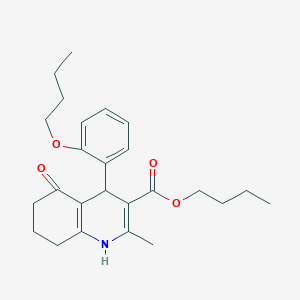![molecular formula C21H14Cl2N2O B5231969 3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5231969.png)
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol, commonly known as CLIM, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields. CLIM is a synthetic compound that belongs to the class of imidazole derivatives and is known for its potent biological activities.
Scientific Research Applications
CLIM has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CLIM has been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. Moreover, CLIM has been found to be a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in the regulation of cortisol levels in the body. This makes CLIM a potential candidate for the treatment of various diseases, including diabetes, obesity, and hypertension.
Mechanism of Action
The mechanism of action of CLIM is not fully understood. However, it is believed that CLIM exerts its biological activities by binding to specific receptors in the body. For instance, CLIM has been found to bind to the glucocorticoid receptor, which is responsible for the regulation of cortisol levels in the body. Moreover, CLIM has been shown to inhibit the activity of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 and cyclooxygenase-2, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
CLIM has been found to exhibit a wide range of biochemical and physiological effects. For instance, CLIM has been shown to inhibit the proliferation of various cancer cells, including breast cancer, prostate cancer, and lung cancer. Moreover, CLIM has been found to exhibit potent anti-inflammatory and analgesic activities. Additionally, CLIM has been shown to reduce the levels of cortisol in the body, which makes it a potential candidate for the treatment of various diseases, including diabetes, obesity, and hypertension.
Advantages and Limitations for Lab Experiments
CLIM has several advantages and limitations for lab experiments. One of the main advantages of CLIM is its potent biological activities, which make it a potential candidate for the treatment of various diseases. Moreover, CLIM is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the main limitations of CLIM is its potential toxicity, which makes it necessary to use caution when handling and administering the compound.
Future Directions
There are several future directions for the study of CLIM. One of the main future directions is the development of new analogs of CLIM with improved potency and selectivity. Moreover, further studies are needed to elucidate the mechanism of action of CLIM and its potential applications in the treatment of various diseases. Additionally, studies are needed to evaluate the safety and toxicity of CLIM in preclinical and clinical settings. Overall, the study of CLIM has the potential to lead to the development of new and effective therapies for various diseases.
Synthesis Methods
CLIM can be synthesized using a variety of methods, including the Suzuki coupling reaction, Buchwald-Hartwig amination, and copper-catalyzed azide-alkyne cycloaddition. Among these methods, the Suzuki coupling reaction is the most widely used method for synthesizing CLIM. This method involves the reaction of 4,5-bis(4-chlorophenyl)-1H-imidazole-2-carboxylic acid with phenylboronic acid in the presence of a palladium catalyst.
properties
IUPAC Name |
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O/c22-16-8-4-13(5-9-16)19-20(14-6-10-17(23)11-7-14)25-21(24-19)15-2-1-3-18(26)12-15/h1-12,26H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKXBTCQWWYWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)

![3-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5231890.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5231891.png)
![2-(4-biphenylyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5231892.png)
![2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5231897.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B5231906.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5231923.png)

![1'-[3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5231937.png)
![N-[1-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-4-methylbenzenesulfonamide](/img/structure/B5231951.png)
![1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5231958.png)

